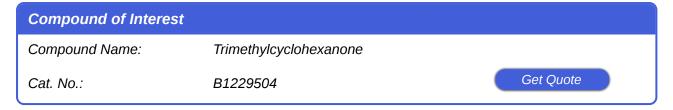


Spectroscopic Profile of 3,3,5-Trimethylcyclohexanone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,3,5-**trimethylcyclohexanone**, a key intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.[1][2][3] The following sections detail the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of 3,3,5-**trimethylcyclohexanone** is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, and the collective data confirms the presence of the carbonyl group, the arrangement of methyl groups, and the overall cyclohexanone framework.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 3,3,5-**trimethylcyclohexanone** is characterized by a strong absorption band indicative of the carbonyl (C=O) stretching vibration, a hallmark of ketones.[4][5]



Vibrational Mode	**Frequency (cm ⁻¹) **	Intensity
C=O Stretch	~1715	Strong
C-H Stretch (Alkyl)	~2952	Strong

Data sourced from NIST Chemistry WebBook and other spectroscopic databases.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For 3,3,5-**trimethylcyclohexanone**, the spectrum shows distinct signals for the methyl protons and the methylene and methine protons on the cyclohexanone ring.[8][9]

Proton Environment	Chemical Shift (δ, ppm)	Multiplicity	Integration
-CH₃ (at C3)	~1.0	Singlet	6Н
-CH₃ (at C5)	~0.9	Doublet	3H
-CH ₂ - (ring)	1.5 - 2.5	Multiplet	4H
-CH- (ring)	~2.2	Multiplet	1H

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. Data is typically acquired in CDCl₃.[9]

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.[10][11]



Carbon Environment	Chemical Shift (δ, ppm)
C=O	~212
C(CH ₃) ₂ (C3)	~35
CH-CH₃ (C5)	~30
-CH ₂ - (ring)	45-55
-CH₃ (at C3)	~25
-CH₃ (at C5)	~22

Note: Chemical shifts are approximate and referenced to a standard. Data is typically acquired in CDCl₃.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.[12][13][14] The mass spectrum of 3,3,5-trimethylcyclohexanone shows a molecular ion peak corresponding to its molecular weight (140.22 g/mol).[12][13]

m/z	Relative Intensity (%)	Assignment
140	~20	[M]+
125	~15	[M-CH₃] ⁺
83	100	[M-C ₄ H ₇ O] ⁺ (base peak)
69	~55	[C5H9] ⁺
55	~45	[C4H7]+

Data represents a typical electron ionization (EI) mass spectrum.[12]

Experimental Protocols



The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To identify the carbonyl and alkyl functional groups.

Methodology:

- Sample Preparation: For a liquid sample like 3,3,5-**trimethylcyclohexanone**, a thin film is prepared. A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean KBr plates is recorded.
 - The sample is placed in the spectrometer's sample compartment.
 - The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
 - The background spectrum is automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands, with particular attention to the carbonyl stretching frequency around 1715 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments and connectivity.

Methodology:

- Sample Preparation:
 - Approximately 5-10 mg of 3,3,5-trimethylcyclohexanone is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15]



- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition for ¹H NMR:
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is used to acquire the spectrum.
 - Key parameters include the spectral width, acquisition time, and relaxation delay.
- Data Acquisition for ¹³C NMR:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
 - A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- Data Processing and Analysis: The raw data (Free Induction Decay FID) is Fourier transformed to produce the frequency-domain spectrum. The spectra are then phased, baseline-corrected, and referenced. Chemical shifts, multiplicities, and integrations (for ¹H) are analyzed to assign the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

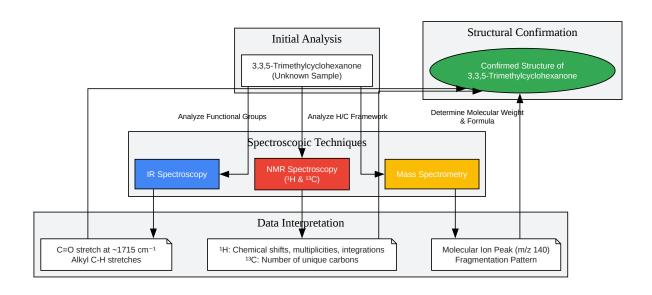
• Sample Introduction: The sample can be introduced directly or, more commonly, via a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected.



- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Analysis: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio. The molecular ion peak is identified, and the fragmentation pattern is analyzed to support the proposed structure.[16]

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 3,3,5-trimethylcyclohexanone using the spectroscopic methods described.





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Caption: Logical workflow for the structural elucidation of 3,3,5-trimethylcyclohexanone.

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